3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can be achieved through multi-component reactions involving pyrazole and pyridine derivatives. One common method involves the condensation of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazolopyridine core . The reaction conditions typically include refluxing in acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of an amino group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-amino-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-3-13-5(2)4-6-7(9(13)14)8(10)12-11-6/h4H,3H2,1-2H3,(H3,10,11,12) |
InChI Key |
YNYLEBVEZMVHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(=NN2)N)C |
Origin of Product |
United States |
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